o-Nitroaniline-p-sulfonyl chloride

Description

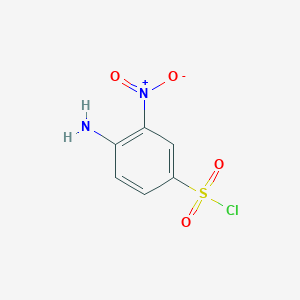

o-Nitroaniline-p-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a nitroaromatic compound with a sulfonyl chloride functional group. Its structure features a nitro group (-NO₂) in the ortho position and a sulfonyl chloride (-SO₂Cl) group in the para position relative to the amine (-NH₂) on the benzene ring. This arrangement confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in sulfonamide formation and as an intermediate in dyes or pharmaceuticals.

The molecular formula is C₆H₅ClN₂O₄S, with a molecular weight of 236.63 g/mol. Its melting point is estimated to be ~150–155°C, higher than non-sulfonated analogs due to increased molecular symmetry and intermolecular interactions . The sulfonyl chloride group enhances electrophilicity, enabling nucleophilic substitution reactions, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways.

Properties

Molecular Formula |

C6H5ClN2O4S |

|---|---|

Molecular Weight |

236.63 g/mol |

IUPAC Name |

4-amino-3-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClN2O4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 |

InChI Key |

ISULKPPMRMIAMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares o-nitroaniline-p-sulfonyl chloride with structurally related compounds, emphasizing substituent effects on properties:

Key Findings:

Substituent Position Effects: Ortho vs. However, its electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride site . Sulfonyl Chloride vs. Nitro Dominance: The sulfonyl chloride group in this compound increases molecular weight by ~100 g/mol compared to p-nitroaniline, significantly altering solubility and reactivity profiles.

Toxicity and Safety :

- This compound is expected to exhibit higher acute toxicity than p-nitroaniline (oral LD₅₀ ~750–810 mg/kg) due to the reactive sulfonyl chloride moiety, which can hydrolyze to release HCl and sulfonic acids . Handling requires stringent personal protective equipment (PPE), including acid-resistant gloves and ventilation.

Stability and Decomposition :

- Unlike p-nitroaniline, which is stable under recommended storage conditions, this compound may decompose under moisture or heat, generating hazardous gases (e.g., SO₂, HCl). This necessitates inert storage environments .

Research Implications and Limitations

- Synthetic Utility : The compound’s dual functional groups enable selective modifications, but steric effects from the ortho-nitro group may limit reaction yields compared to less hindered analogs.

- Data Gaps : Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, highlighting the need for targeted studies on its kinetics and thermodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.